molecular formula C14H16F3NO4 B1322128 N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine CAS No. 847147-40-4

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Cat. No.: B1322128
CAS No.: 847147-40-4
M. Wt: 319.28 g/mol
InChI Key: RAIYJIQGEQQZLD-UHFFFAOYSA-N
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Description

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a synthetic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a glycine moiety protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-trifluoromethylbenzaldehyde and glycine.

    Formation of Intermediate: The aldehyde group of 4-trifluoromethylbenzaldehyde is first converted to an imine intermediate by reacting with glycine in the presence of a suitable catalyst.

    Boc Protection: The imine intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Processing: Involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine undergoes various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of free amine.

Scientific Research Applications

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The Boc group provides protection during synthesis and can be removed to expose the active amine group, which interacts with the target molecules.

Comparison with Similar Compounds

  • N-Boc-2-(4-fluorophenyl)-DL-glycine
  • N-Boc-2-(4-chlorophenyl)-DL-glycine
  • N-Boc-2-(4-bromophenyl)-DL-glycine

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the phenyl ring (fluoro, chloro, bromo, or trifluoromethyl).
  • Chemical Properties: The trifluoromethyl group imparts greater electron-withdrawing effects and lipophilicity compared to other halogens, making N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine unique in its reactivity and stability.
  • Applications: While all these compounds are used as building blocks in organic synthesis, the trifluoromethyl derivative is particularly valued for its enhanced metabolic stability and potential therapeutic applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-4-6-9(7-5-8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIYJIQGEQQZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624569
Record name [(tert-Butoxycarbonyl)amino][4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847147-40-4
Record name [(tert-Butoxycarbonyl)amino][4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 847147-40-4
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